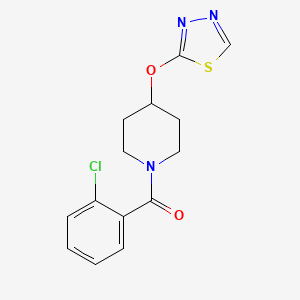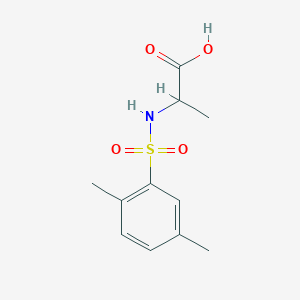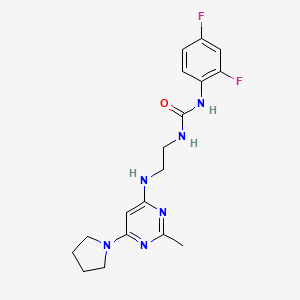
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, characterized by the presence of a 1,3,4-thiadiazol moiety, a piperidinyl group, and a chlorophenyl methanone structure, belongs to a class of organic compounds known for their diverse chemical and biological properties. While specific literature directly addressing this exact compound is scarce, related research on compounds with similar structural features provides insights into their synthesis, molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
Synthesis of compounds with similar structural frameworks often involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. For instance, related compounds have been synthesized through substitution reactions, amidation, Friedel-Crafts acylation, and oxidation processes, highlighting the diverse synthetic routes available for constructing such molecules (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure analysis of analogous compounds reveals key features such as chair conformations of piperidine rings, distorted tetrahedral geometries around sulfur atoms, and stabilization through various inter- and intramolecular interactions, including hydrogen bonds and π-π interactions. Single-crystal X-ray diffraction studies often confirm these structural aspects (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds can include interactions with nucleophiles, oxidation reactions, and participation in Michael-type nucleophilic addition, reflecting their reactive acyl centers and potential for diverse chemical transformations (P. Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, such as thermal stability, are crucial for understanding the compound's behavior under various conditions. Thermal analyses indicate stability over a wide temperature range, contributing to their applicability in different fields (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including electronic parameters like HOMO-LUMO gaps and molecular electrostatic potential maps, provide insights into the compound's reactivity, electronic distribution, and potential interaction sites. These properties are essential for predicting behavior in chemical reactions and interactions with biological targets (M. Shahana & A. Yardily, 2020).
Applications De Recherche Scientifique
Material Science and Structural Analysis
In the realm of material science, the synthesis and characterization of related compounds have been explored for their thermal, optical, and structural properties. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies alongside theoretical calculations on a compound synthesized by the substitution reaction involving piperidin-4-yl and dichlorobenzenesulfonylchloride. The study revealed the compound's stability in a temperature range of 20-170°C and identified reactive sites on the molecular surface using molecular electrostatic potential map, emphasizing its potential material science applications Karthik et al., 2021.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of thiadiazole derivatives have been a focal point of research, demonstrating the biomedical relevance of these compounds. Mallesha and Mohana (2014) synthesized new oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, highlighting the potential of these compounds as antimicrobial agents Mallesha & Mohana, 2014. Additionally, Chen et al. (2010) explored the synthesis and antiviral activity of thiadiazole sulfonamides, finding that some derivatives possessed anti-tobacco mosaic virus activity, suggesting their use in developing antiviral agents Chen et al., 2010.
Molecular Docking and Drug Design
Research also extends into the realm of drug design, where molecular docking studies of thiadiazole derivatives reveal their potential as antibacterial agents. Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on novel compounds, providing insights into their antibacterial activity through molecular docking studies Shahana & Yardily, 2020.
Mécanisme D'action
Target of Action
The primary target of this compound is glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various cellular functions, including energy production and protein synthesis .
Mode of Action
The compound interacts with its target, GLS1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cellular functions that rely on this process
Biochemical Pathways
The inhibition of GLS1 affects the glutamine metabolism pathway . This disruption can have downstream effects on various cellular functions, including energy production and protein synthesis . The specific effects can vary depending on the cell type and the overall metabolic state of the cell.
Result of Action
The inhibition of GLS1 by this compound can potentially lead to a decrease in the production of glutamate, affecting various cellular functions . This could result in anti-tumor effects, as suggested by some studies . .
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-12-4-2-1-3-11(12)13(19)18-7-5-10(6-8-18)20-14-17-16-9-21-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLPEZAFFYMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)

![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)

